molecular formula C11H16N2O2 B15316414 tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate

tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate

Cat. No.: B15316414
M. Wt: 208.26 g/mol
InChI Key: GLWIZNUQZIEYFL-AATRIKPKSA-N
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Description

Tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate is an organic compound that features a tert-butyl ester group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with tert-butyl alcohol. This can be achieved using various catalysts and reaction conditions, such as acid or base catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or the alkene moiety.

    Reduction: Reduction reactions could target the alkene group, converting it to an alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the imidazole ring.

    Reduction: The major product would be the corresponding alkane.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with biological activity.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications might explore the compound’s potential as a drug candidate, particularly for diseases where imidazole derivatives have shown efficacy.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate exerts its effects would depend on its specific biological target. Typically, imidazole derivatives interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate: Lacks the methyl group on the imidazole ring.

    Ethyl (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoate: Has an ethyl ester group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl ester group and the methyl substitution on the imidazole ring may confer unique steric and electronic properties, potentially affecting the compound’s reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-5-9-7-13(4)8-12-9/h5-8H,1-4H3/b6-5+

InChI Key

GLWIZNUQZIEYFL-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CN(C=N1)C

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CN(C=N1)C

Origin of Product

United States

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